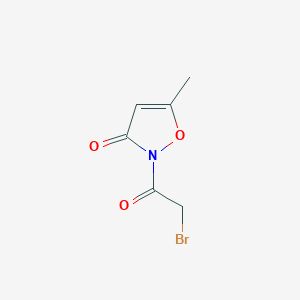
N-Benzoylglycyl-D-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Benzamidoacetyl)pyrrolidine-2-carboxamide is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a benzamidoacetyl group, which is derived from benzamide and acetic acid. The presence of the chiral center in the pyrrolidine ring makes this compound particularly interesting for research in stereochemistry and asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Benzamidoacetyl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Benzamidoacetyl Group: This step involves the acylation of the pyrrolidine ring with benzamidoacetyl chloride or a similar reagent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or by using a chiral auxiliary during the synthesis.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Benzamidoacetyl)pyrrolidine-2-carboxamide would likely involve large-scale batch or continuous flow processes. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis by providing better control over reaction conditions and reducing waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-1-(2-Benzamidoacetyl)pyrrolidine-2-carboxamide can undergo oxidation reactions, particularly at the pyrrolidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamidoacetyl group, where nucleophiles such as amines or thiols can replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted derivatives with new functional groups replacing the amide group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(2-Benzamidoacetyl)pyrrolidine-2-carboxamide is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemical effects in reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral substrates. It can also serve as a model compound for studying the metabolism of similar structures in biological systems.
Medicine
In medicine, ®-1-(2-Benzamidoacetyl)pyrrolidine-2-carboxamide has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Benzamidoacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center in the pyrrolidine ring plays a crucial role in determining the compound’s binding affinity and specificity. The benzamidoacetyl group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(2-Benzamidoacetyl)pyrrolidine-2-carboxamide
- ®-1-(2-Benzamidoacetyl)pyrrolidine-2-carboxylic acid
- ®-1-(2-Benzamidoacetyl)pyrrolidine-2-methanol
Uniqueness
®-1-(2-Benzamidoacetyl)pyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a benzamidoacetyl group. This combination of structural features makes it particularly valuable for studying stereochemical effects and developing new chiral compounds.
Propiedades
Número CAS |
177433-42-0 |
|---|---|
Fórmula molecular |
C14H17N3O3 |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
(2R)-1-(2-benzamidoacetyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H17N3O3/c15-13(19)11-7-4-8-17(11)12(18)9-16-14(20)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,19)(H,16,20)/t11-/m1/s1 |
Clave InChI |
HZEAHZITPZUBJP-LLVKDONJSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C(=O)CNC(=O)C2=CC=CC=C2)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)CNC(=O)C2=CC=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Aminomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12892624.png)
![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)


![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)


![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)

![3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B12892705.png)
